1-Dodecanol-13C

Description

Table 1: Illustrative Mass Isotopologue Distribution (MID) for Dodecanoic Acid This table illustrates the hypothetical results from a mass spectrometry analysis after introducing 1-Dodecanol-1-¹³C into a system where it is oxidized to dodecanoic acid. The high abundance of the M+1 isotopologue directly reflects the incorporation of the ¹³C label from the precursor.

| Isotopologue | Relative Abundance (%) | Interpretation |

| M+0 | 5 | Unlabeled dodecanoic acid from endogenous sources. |

| M+1 | 94 | Dodecanoic acid synthesized from 1-Dodecanol-1-¹³C. |

| M+2 | 1 | Natural abundance of ¹³C in the M+1 species. |

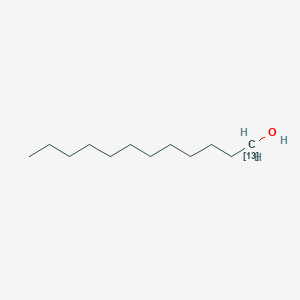

Structure

3D Structure

Properties

IUPAC Name |

(113C)dodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-HNHCFKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480824 | |

| Record name | 1-Dodecanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88170-32-5 | |

| Record name | 1-Dodecanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanol-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of 1 Dodecanol 1 13c

The targeted introduction of a stable isotope like carbon-13 into a specific molecular position is a critical process for a variety of scientific applications, including metabolic tracing, environmental fate studies, and as internal standards in quantitative mass spectrometry. For long-chain alcohols such as 1-dodecanol (B7769020), placing a ¹³C label at the C-1 position requires precise chemical or biological strategies. This section details the synthetic and analytical methodologies employed to produce and verify 1-Dodecanol-1-¹³C.

Biotransformation and Industrial Microbiology:in Industrial Biotechnology, Microorganisms Are Engineered to Produce Valuable Chemicals, Including Fatty Alcohols Like 1 Dodecanol, from Renewable Feedstocks.nih.govconversely, Understanding the Biodegradation of Fatty Alcohols and Their Derivatives Used in Detergents is Crucial for Environmental Science.drugbank.com1 Dodecanol 1 ¹³c Can Be Used As a Substrate in These Systems to Provide Precise, Quantitative Data on Production or Degradation Rates. for Example, in a Whole Cell Biotransformation Process Converting Dodecane to 1 Dodecanol, Adding a Known Amount of 1 Dodecanol 1 ¹³c Can Help Determine the Absolute Production Rate by Isotope Dilution Mass Spectrometry, Distinguishing Newly Synthesized Product from Any Pre Existing Pools.nih.gov

Table 2: Analysis of 1-Dodecanol (B7769020) Production in a Recombinant E. coli System This table, adapted from production data found in biotransformation studies, is augmented with a hypothetical column illustrating how a ¹³C-labeled standard could be used to precisely quantify metabolic flux, a key advantage over simple concentration measurements.

| Time (hours) | 1-Dodecanol Concentration (g/L) | Calculated Production Rate (mg·L⁻¹·h⁻¹) | Hypothetical ¹³C-MFA Flux (mmol·gDW⁻¹·h⁻¹) |

| 11 | 1.5 | 85 | 1.25 |

| 20 | 1.5 | 75 | 1.10 |

| 30 | 1.2 | 40 | 0.60 |

| 50 | 1.0 | 20 | 0.30 |

Data adapted from production yields reported in scientific literature. nih.gov The ¹³C-MFA Flux column is illustrative of the type of quantitative data that could be obtained using 1-Dodecanol-1-¹³C as a tracer.

Metabolic Flux Analysis and Pathway Elucidation Using 1 Dodecanol 1 13c

¹³C-Metabolic Flux Analysis (¹³C-MFA) Frameworks in Cellular Systems

The design of a ¹³C-MFA experiment is critical, as the choice of isotopic tracer directly influences the precision and accuracy of the resulting flux estimations. sci-hub.senih.gov A successful experimental design aims to maximize the information content obtained from the labeling patterns. sci-hub.se For a specialized tracer like 1-Dodecanol-1-13C, which is a fatty alcohol, the experimental design must consider its unique physical properties and metabolic entry points.

Key considerations for designing a tracer experiment with 1-Dodecanol-1-13C include:

Tracer Selection and Purity: The isotopic tracer must be of high chemical and isotopic purity to avoid confounding results. Using 1-Dodecanol (B7769020) specifically labeled at the C-1 position allows for precise tracking of the initial oxidation and subsequent metabolic steps.

Tracer Concentration: The tracer should be supplied at a concentration that results in sufficient labeling of downstream metabolites without causing metabolic perturbations. Since dodecanol (B89629) is a lipid, its delivery to cells in culture often requires a carrier molecule, such as albumin, or dissolution in a suitable solvent.

Parallel Labeling Experiments: To enhance flux resolution, parallel experiments using different tracers can be performed. sci-hub.se For instance, a culture fed with 1-Dodecanol-1-13C could be run in parallel with a culture fed a common tracer like [U-¹³C]glucose to provide a more comprehensive view of central carbon metabolism and its interface with lipid synthesis. sci-hub.secreative-proteomics.com

Culture Conditions: Experiments are typically conducted in a well-defined minimal medium where the labeled substrate is the sole or primary carbon source to simplify the analysis. mdpi.com This ensures that the observed labeling patterns are attributable to the metabolism of the provided tracer.

| Parameter | Objective | Considerations for 1-Dodecanol-1-13C | Example Strategy |

|---|---|---|---|

| Tracer Choice | Maximize flux resolution in target pathways. sci-hub.se | Specifically targets fatty alcohol oxidation and subsequent fatty acid metabolism. | Use 1-Dodecanol-1-13C to trace entry into the fatty acid pool. |

| Tracer Purity | Ensure labeling patterns are from the intended tracer. | Verify isotopic enrichment (>99%) and chemical purity. | Analysis of tracer stock by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). |

| Delivery Method | Ensure bioavailability without toxicity. | 1-Dodecanol is poorly water-soluble. foodb.ca | Complex with bovine serum albumin (BSA) or dissolve in a small volume of ethanol (B145695) before adding to culture medium. |

| Parallel Labeling | Improve global flux identifiability. sci-hub.se | Combine with tracers that label central carbon metabolism. | Run parallel cultures with 1-Dodecanol-1-13C and [U-13C]glucose. sci-hub.se |

A fundamental assumption for many ¹³C-MFA studies is that the system is at both a metabolic and an isotopic steady state. sci-hub.se Metabolic steady state implies that intracellular metabolite concentrations and fluxes are constant over time. biorxiv.org Isotopic steady state is achieved when the isotopic enrichment of metabolites no longer changes, indicating that the labeling has fully propagated through the network. oup.comsci-hub.se

Validation of the isotopic steady state is a crucial experimental step. It is typically confirmed by performing a time-course experiment where samples are collected at multiple time points after the introduction of the ¹³C-labeled tracer. biorxiv.org The isotopic labeling patterns of key intracellular metabolites are then measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.org The system is considered to be at an isotopic steady state when the mass isotopomer distributions (MIDs) of these metabolites stabilize and remain constant over subsequent time points. sci-hub.se For slow-to-label pools, such as lipids, achieving a true isotopic steady state can take a significant amount of time, sometimes 24 hours or more. researchgate.net

| Time After Tracer Addition (hours) | ¹³C Enrichment in Dodecanoic Acid (%) | ¹³C Enrichment in Palmitic Acid (%) | Status |

|---|---|---|---|

| 2 | 35.2 | 8.1 | Transient Phase |

| 6 | 68.9 | 25.4 | Transient Phase |

| 12 | 85.1 | 40.7 | Approaching Steady State |

| 24 | 90.3 | 55.2 | Steady State Achieved |

| 36 | 90.5 | 55.3 | Steady State Confirmed |

Once extracellular rates (e.g., substrate uptake, product secretion) and intracellular metabolite labeling data are obtained, fluxes are estimated by using a computational model that mathematically describes the metabolic network. nih.gov The model includes the stoichiometry of the reactions and the specific carbon atom transitions for each reaction. sci-hub.se Fluxes are then calculated by finding the set of values that minimizes the difference between the experimentally measured labeling patterns and the model-predicted patterns. nih.gov

Several software packages have been developed to automate the complex calculations involved in ¹³C-MFA. These tools provide frameworks for model construction, data integration, flux estimation, and statistical analysis.

| Software | Platform/Language | Key Features | Reference |

|---|---|---|---|

| INCA | MATLAB | Supports steady-state and isotopically non-stationary MFA (INST-MFA). User-friendly graphical user interface (GUI). | nih.gov |

| 13CFLUX2 | C++, Java, Python | High-performance suite for large-scale MFA. Supports multicore CPUs and clusters for complex models. Uses FluxML format. | researchgate.netoup.com |

| OpenFLUX | MATLAB | Open-source software for steady-state ¹³C-MFA. Integrates with the COBRA toolbox. | github.io |

| Metran | MATLAB | Performs ¹³C-MFA, experimental design, and statistical analysis. Used in protocols for high-resolution flux analysis. | nih.govsci-hub.se |

| WUFlux | MATLAB | Open-source platform with a GUI designed to be user-friendly for non-programmers. Includes templates for different organisms. | github.io |

| FreeFlux | Python | An open-source package designed for time-efficient isotopically nonstationary metabolic flux analysis. | acs.org |

Tracing Carbon Flow in Lipid Metabolism and Fatty Acid Synthesis

1-Dodecanol-1-13C is an ideal tracer for investigating the intricacies of lipid metabolism. foodb.ca As a 12-carbon fatty alcohol, its metabolic fate is closely tied to fatty acid synthesis and degradation pathways. foodb.cawikipedia.org By tracking the ¹³C label from the C-1 position of dodecanol, researchers can elucidate pathways and quantify the rates of key processes like β-oxidation and fatty acid elongation. nih.gov

The metabolic journey of 1-Dodecanol-1-13C begins with its oxidation. It is first converted to dodecanal (B139956) and subsequently to dodecanoic acid (lauric acid), with the ¹³C label now residing on the carboxyl carbon of the fatty acid. This labeled dodecanoic acid can then enter the cell's fatty acid pool and be utilized in several ways:

Activation to Acyl-CoA: Dodecanoic acid is activated to its CoA thioester, dodecanoyl-CoA, by acyl-CoA synthetases. acs.org This is a necessary step for its participation in most metabolic pathways.

Chain Elongation: The labeled dodecanoyl-CoA can serve as a primer for fatty acid elongase systems, which add two-carbon units (from malonyl-CoA) to extend the carbon chain. oup.com This would result in the formation of longer-chain fatty acids, such as myristic acid (C14), palmitic acid (C16), and stearic acid (C18), all of which would carry the original ¹³C label.

Incorporation into Complex Lipids: The labeled fatty acyl-CoA can be incorporated into various classes of lipids, such as phospholipids (B1166683) and triglycerides. acs.org

Catabolism via β-Oxidation: Alternatively, dodecanoyl-CoA can be broken down in the mitochondria or peroxisomes through β-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA. Since the label is on the first carbon, the first five cycles of β-oxidation on dodecanoyl-CoA would produce unlabeled acetyl-CoA, leaving a labeled acetyl-CoA as the final product.

By analyzing the mass isotopomer distributions of various fatty acids and related metabolites, the relative activities of these competing pathways can be determined. oup.com

¹³C-MFA allows for the quantification of the rates of these metabolic routes. The distribution of ¹³C from 1-Dodecanol-1-13C into different molecular species provides the necessary data for flux calculations.

Quantifying Elongation: The flux through fatty acid elongation pathways can be quantified by measuring the enrichment of ¹³C in fatty acids with chain lengths greater than 12 carbons. For example, the detection of M+1 myristic acid (C14:0) would indicate that it was synthesized by elongating the labeled C12 backbone derived from the tracer. The degree of enrichment in the M+1 isotopologue of C14, C16, and C18 fatty acids is directly related to the rate of their synthesis from the dodecanoyl-CoA pool.

Quantifying β-Oxidation: The flux through β-oxidation can be assessed by tracking the labeled acetyl-CoA produced from the breakdown of [1-¹³C]dodecanoic acid. This labeled acetyl-CoA can enter the TCA cycle, leading to ¹³C enrichment in TCA cycle intermediates like citrate (B86180) and malate. The rate of appearance of ¹³C in these intermediates can be used to calculate the flux of acetyl-CoA derived from dodecanol catabolism. nih.gov A related approach, known as Isotopomer Spectral Analysis (ISA), is often used to analyze de novo fatty acid synthesis and can be adapted to quantify the contribution of labeled precursors to the fatty acid pool. researchgate.netd-nb.info

| Fatty Acid | Chain Length | M+0 (Unlabeled Fraction) | M+1 (Labeled Fraction) | Inferred Metabolic Activity |

|---|---|---|---|---|

| Dodecanoic acid | C12 | 0.10 | 0.90 | Direct conversion from tracer. |

| Myristic acid | C14 | 0.45 | 0.55 | Significant elongation flux from C12 precursor. |

| Palmitic acid | C16 | 0.68 | 0.32 | Moderate elongation flux from C12 precursor. |

| Stearic acid | C18 | 0.85 | 0.15 | Lower elongation flux from C12 precursor. |

| Decanoic acid | C10 | 1.00 | 0.00 | No significant chain-shortening pathway observed. |

Characterization of Biotransformation and Degradation Pathways of 1-Dodecanol-1-13C

The use of stable isotope-labeled compounds, such as 1-Dodecanol-1-13C, is a powerful technique in metabolic flux analysis (MFA) for delineating complex biochemical pathways. medchemexpress.comnih.gov By introducing a substrate with a carbon atom at a specific position replaced by the heavy isotope ¹³C, researchers can trace the journey of that carbon through various metabolic transformations. nih.gov This approach provides definitive evidence for precursor-product relationships and allows for the quantification of fluxes through different catabolic and anabolic routes. nih.govd-nb.info When microorganisms metabolize 1-Dodecanol-1-13C, the ¹³C label is incorporated into a series of downstream intermediates and end-products, which can be detected and identified using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. wordpress.com

The microbial degradation of 1-Dodecanol is an oxidative process initiated at the functional alcohol group. When using 1-Dodecanol-1-13C, the label is positioned at the carbon atom bearing the hydroxyl group, making it an ideal tracer for the initial oxidative steps.

The catabolic sequence begins with the oxidation of the alcohol to its corresponding aldehyde. In this step, 1-Dodecanol-1-13C is converted to 1-dodecanal-1-13C. This reaction is a critical entry point into the fatty aldehyde and fatty acid metabolic pathways. asm.org

Following its formation, the labeled aldehyde is rapidly oxidized further to a carboxylic acid. This results in the formation of 1-dodecanoic acid-1-13C (lauric acid), with the ¹³C label now residing in the carboxyl group. asm.org This fatty acid is a central intermediate that can be channeled into the β-oxidation cycle for energy production or utilized in lipid biosynthesis.

The labeled 1-dodecanoic acid subsequently enters the β-oxidation pathway. This cyclical process systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The initial round of β-oxidation of 1-dodecanoic acid-1-13C releases a labeled acetyl-CoA molecule ([1-¹³C]acetyl-CoA) and an unlabeled decanoyl-CoA. The labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, leading to the incorporation of the ¹³C label into various TCA cycle intermediates like citrate, succinate, and malate, as well as into amino acids derived from these intermediates. mdpi.com

The table below summarizes the key labeled metabolites formed during the biotransformation of 1-Dodecanol-1-13C.

| Initial Labeled Substrate | Labeled Intermediate | Labeled End-Product/Central Metabolite | Metabolic Pathway |

| 1-Dodecanol-1-13C | 1-Dodecanal-1-13C | Alcohol Oxidation | |

| 1-Dodecanal-1-13C | 1-Dodecanoic acid-1-13C | Aldehyde Oxidation | |

| 1-Dodecanoic acid-1-13C | [1-¹³C]Acetyl-CoA | β-Oxidation | |

| [1-¹³C]Acetyl-CoA | [¹³C]Citrate, [¹³C]Succinate | Tricarboxylic Acid (TCA) Cycle |

This table is generated based on established metabolic pathways for fatty alcohol and fatty acid degradation.

The breakdown of 1-dodecanol is facilitated by a cascade of specific microbial enzyme systems. These enzymes exhibit high efficiency and are often inducible, meaning their synthesis increases in the presence of the substrate. nih.govresearchgate.net The initial oxidation of long-chain primary alcohols like 1-dodecanol is a crucial, often rate-limiting, step.

In bacteria such as Pseudomonas aeruginosa, a key enzyme system involved in 1-dodecanol oxidation is the Lao system. asm.org Specifically, the enzymes LaoA and LaoB have been identified as responsible for the oxidation of 1-dodecanol to 1-dodecanal. asm.org The expression of the genes encoding these enzymes is controlled by a repressor protein, LaoR, which can be inactivated by long-chain acyl-CoA esters, demonstrating a sophisticated regulatory mechanism. asm.org

Another critical class of enzymes involved in the hydroxylation of alkanes to form alcohols and potentially in the subsequent oxidation of these alcohols is the cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net For instance, CYP153A from Marinobacter aquaeolei has been effectively used in recombinant Escherichia coli systems for the specific terminal hydroxylation of dodecane (B42187) to produce 1-dodecanol. nih.govresearchgate.netnih.gov These monooxygenases are often part of an operon that includes genes for ferredoxin and ferredoxin reductase, which are necessary for electron transfer during the catalytic cycle. researchgate.net

Once 1-dodecanal is formed, it is further oxidized to 1-dodecanoic acid by aldehyde dehydrogenases (ALDHs). mdpi.com This is a common step in many organisms that metabolize alcohols. The resulting fatty acid is then activated to its acyl-CoA derivative (dodecanoyl-CoA) and enters the β-oxidation pathway, which involves a set of four core enzymes: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase.

The table below details the primary enzyme systems implicated in the catabolism of 1-dodecanol.

| Enzyme/System | Function | Microbial Source (Example) | Reference(s) |

| Lao System (LaoA, LaoB) | Oxidation of 1-dodecanol to 1-dodecanal | Pseudomonas aeruginosa | asm.org |

| Cytochrome P450 Monooxygenases (e.g., CYP153A) | Terminal hydroxylation of alkanes to 1-alkanols; potential further oxidation | Marinobacter aquaeolei, Candida tropicalis | nih.govresearchgate.net |

| Alcohol Dehydrogenase (ADH) | General oxidation of alcohols to aldehydes | Acetic acid bacteria, various yeasts and bacteria | mdpi.com |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehydes to carboxylic acids | Acetic acid bacteria, various yeasts and bacteria | mdpi.com |

| Acyl-CoA Synthetase | Activation of fatty acids to acyl-CoA esters | Widespread in microorganisms | mdpi.com |

| β-Oxidation Pathway Enzymes | Degradation of fatty acyl-CoA to acetyl-CoA | Widespread in microorganisms | asm.org |

This table provides examples of enzyme systems involved in 1-dodecanol degradation based on published research.

Mechanistic and Kinetic Investigations with 1 Dodecanol 1 13c

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises primarily from the difference in zero-point vibrational energies between the isotopically substituted molecules. princeton.edu The magnitude of the KIE can provide valuable information about the rate-determining step and the nature of the transition state in a chemical reaction. libretexts.orgprinceton.edu

Isotopic substitution at the C-1 position of 1-dodecanol (B7769020) allows for the measurement of both primary and secondary kinetic isotope effects.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.eduresearchgate.net For reactions involving the C-1 position of 1-dodecanol, such as oxidation of the alcohol to an aldehyde, a significant primary ¹²C/¹³C KIE would be expected if the C-H or C-O bond cleavage at this position is the slowest step. epfl.ch The theoretical maximum for a primary C-H/C-D KIE is around 6.5-7 at room temperature, while ¹²C/¹³C KIEs are significantly smaller due to the smaller relative mass difference. epfl.chwikipedia.org

Secondary KIEs occur when the isotopically labeled bond is not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.eduresearchgate.net These effects are typically much smaller than primary KIEs. snnu.edu.cn For instance, in a reaction where a functional group is added to the oxygen atom of 1-dodecanol-1-¹³C, a small secondary KIE might be observed due to changes in hybridization or steric environment at the C-1 position during the transition state. princeton.edu

The magnitude of the KIE is directly related to the structure of the transition state. princeton.edu

A large primary KIE suggests a symmetric transition state where the bond to the isotope is significantly broken. princeton.edu For example, in an oxidation reaction, a large ¹²C/¹³C KIE at the C-1 position would imply a transition state where the C-H bond is substantially weakened.

A small primary KIE can indicate either an "early" or "late" transition state. In an early transition state, the bond is only slightly broken, while in a late transition state, the bond is almost completely broken. princeton.edu

Secondary KIEs can also provide structural information. For example, in Sₙ2 reactions, the α-carbon KIE can help distinguish between different transition state geometries. researchgate.net A normal secondary KIE (kH/kD > 1) is often associated with a change in hybridization from sp³ to sp², while an inverse KIE (kH/kD < 1) can indicate a change from sp² to sp³. wikipedia.org

By carefully measuring and interpreting the primary and secondary KIEs at the C-1 position of 1-dodecanol-1-¹³C, researchers can gain detailed insights into the geometry and bonding of the transition state for a variety of reactions.

Mechanistic Studies of 1-Dodecanol-Derived Reactions

The use of 1-dodecanol-1-¹³C has been instrumental in elucidating the mechanisms of several important reactions involving this long-chain alcohol.

The etherification of 1-dodecanol is a significant reaction for producing ethers used as diesel additives and lubricants. researchgate.netosti.gov Mechanistic studies, aided by isotopic labeling, have been crucial for understanding and optimizing this process.

Research on the liquid-phase etherification of 1-dodecanol over tungstated zirconia catalysts has shown that the reaction proceeds alongside a competing dehydration reaction to form dodecene. researchgate.netescholarship.org Kinetic isotope effect measurements have supported a proposed mechanism where the rate-limiting step for etherification is the formation of a C-O bond between two adsorbed alcohol molecules. osti.govescholarship.orgescholarship.org In contrast, the rate-limiting step for dehydration is the cleavage of a C-H bond at the β-carbon. researchgate.netescholarship.org

These mechanistic insights have guided catalyst design. Studies suggest that a cooperation between Brønsted and Lewis acid sites on the tungstated zirconia catalyst enhances selectivity towards ether formation by increasing the surface concentration of the adsorbed alcohol, which favors the bimolecular etherification pathway over the unimolecular dehydration pathway. researchgate.netosti.govescholarship.org

A proposed mechanism for the etherification and dehydration of 1-dodecanol over tungstated zirconia involves the following steps:

Reversible adsorption of the alcohol onto a Brønsted-acid site. escholarship.org

For etherification, a second alcohol molecule adsorbs onto an adjacent Lewis-acid site. escholarship.org

The rate-limiting step for etherification is the reaction between the two adsorbed species. escholarship.org

The rate-limiting step for dehydration involves the reaction of an alcohol molecule adsorbed at a Brønsted-acid site with an adjacent basic site, leading to the abstraction of a hydrogen from the β-carbon. escholarship.org

Table 1: Kinetic Isotope Effects in 1-Dodecanol Etherification and Dehydration

| Reaction | Rate-Limiting Step | Isotopic Labeling | Expected KIE |

|---|---|---|---|

| Etherification | C-O bond formation | 1-Dodecanol-1-¹³C | Small secondary KIE |

| Dehydration | β-C-H bond cleavage | 1-Dodecanol-d₂ (at β-carbon) | Primary KIE |

The oxidation of long-chain alcohols like 1-dodecanol is a key step in various metabolic and industrial processes. In biological systems, the degradation of 1-dodecanol involves its oxidation to 1-dodecanal and subsequently to lauric acid. nih.gov Studies on Pseudomonas aeruginosa have identified a system involving enzymes LaoA and LaoB that are crucial for the efficient oxidation of 1-dodecanol. nih.govresearchgate.net Using isotopically labeled substrates like 1-dodecanol-1-¹³C in such studies can help to precisely map the metabolic pathway and identify the enzymes responsible for each step.

In chemical catalysis, 1-dodecanol can be oxidized to 1-dodecanal using various catalysts. sigmaaldrich.com The reduction of 1-dodecanol would lead to the formation of dodecane (B42187). While specific studies on the reduction pathways using 1-dodecanol-1-¹³C are not prevalent in the searched literature, the principles of using isotopic labeling to trace reaction pathways would be analogous to oxidation studies.

Table 2: Products of 1-Dodecanol Oxidation and Reduction

| Reaction | Reactant | Product |

|---|---|---|

| Oxidation | 1-Dodecanol | 1-Dodecanal |

| Further Oxidation | 1-Dodecanal | Dodecanoic Acid (Lauric Acid) |

| Reduction | 1-Dodecanol | Dodecane |

Interfacial Phenomena and Adsorption Kinetics of Labeled Dodecanol (B89629)

1-Dodecanol is a surface-active molecule, and its behavior at interfaces is of great interest in fields like colloid and surface science. nih.gov Isotopic labeling, including the use of 1-dodecanol-1-¹³C, provides a powerful method to study the adsorption kinetics and the structure of adsorbed layers.

Studies on the adsorption of sodium dodecyl sulfate (B86663) (SDS) have shown that it can undergo hydrolysis to form 1-dodecanol, which is highly surface-active and can compete with SDS at the interface. nih.gov The use of isotopically labeled dodecanol can help to distinguish between the contributions of SDS and dodecanol to the properties of the adsorbed layer.

Research using deuterium (B1214612) labeling has provided insights into the distribution and relative positions of surfactant chains at interfaces. researchgate.net Similar studies with ¹³C labeling at specific positions, such as in 1-dodecanol-1-¹³C, could provide detailed information about the orientation and packing of the alcohol molecules at an interface. For instance, it has been shown that at the dodecanol/water interface, the alcohol chains are oriented nearly perpendicular to the water surface. pnas.org

The adsorption kinetics of dodecanol can be influenced by the presence of other molecules and the nature of the interface. For example, at the water-hexane interface, the high solubility of dodecanol in hexane (B92381) means it does not significantly affect the adsorption dynamics of SDS. nih.gov Isotopic labeling can be used to determine partition coefficients, such as the distribution of dodecanol between water and an oil phase. nih.gov

Table 3: Interfacial Properties and Adsorption Data for Dodecanol

| Interface | Phenomenon | Key Finding | Citation |

|---|---|---|---|

| Water-Hexane | Adsorption of SDS/Dodecanol | Dodecanol's high solubility in hexane minimizes its impact on SDS adsorption dynamics. | nih.gov |

| Air-Water | SDS-Dodecanol Mixtures | Formation of head-to-tail complexes between SDS and dodecanol at the interface. | researchgate.net |

| Dodecanol/Water | Ion Adsorption | Thiocyanate ions adsorb to the interface, with a structural change observed at higher concentrations. | pnas.org |

Biological and Biomedical Research Applications of 1 Dodecanol 1 13c

Investigating Cellular Responses and Signaling Pathways

1-Dodecanol (B7769020), the unlabeled form of the compound, is recognized for its role as a signaling molecule, particularly in the context of microbial communication. The use of its 13C-labeled counterpart, 1-Dodecanol-1-13C, enables researchers to precisely track its uptake, distribution, and molecular interactions within cells, providing a clearer picture of its impact on signaling cascades.

In the opportunistic fungal pathogen Candida albicans, 1-dodecanol has been identified as a molecule that influences morphogenesis, specifically the transition from yeast to hyphal form, a critical step in its virulence. nih.govnih.gov This process is regulated by quorum sensing (QS), a cell-density-dependent communication system. elsevierpure.com While not considered a primary QS molecule for C. albicans, dodecanol (B89629) inhibits hyphal formation and is used as a model to understand the action of other QS molecules. nih.gov

Research has shown that dodecanol's inhibitory effect on filamentation is mediated through the cyclic AMP (cAMP)-dependent signaling pathway. nih.govnih.gov However, its mechanism is distinct from other well-studied QS molecules like farnesol (B120207) (produced by C. albicans) and 3-oxo-C12-homoserine lactone (produced by Pseudomonas aeruginosa). nih.govcornell.edu While farnesol directly inhibits the adenylyl cyclase, Cyr1p, dodecanol modulates the cAMP pathway without a direct effect on this enzyme. nih.govresearchgate.net Instead, its action is dependent on the transcriptional hyphal repressor, Sfl1p. nih.govcornell.edu Deletion of the SFL1 gene interferes with the cellular response to dodecanol but not to farnesol, indicating separate mechanisms of action for these signaling molecules. nih.govcornell.edu

The use of 1-Dodecanol-1-13C in such studies would allow for precise quantification of its uptake and localization within fungal cells, helping to further elucidate how it interacts with components of the Sfl1p-mediated signaling pathway.

Table 1: Effect of Dodecanol on Candida albicans Hyphal Formation

This table summarizes the observed effects of dodecanol on the morphology of C. albicans in comparison to control conditions and another quorum-sensing molecule, farnesol.

| Treatment Condition | Strain | Percentage of Hyphae (%) | Key Finding | Reference |

| Control (Methanol) | BWP17AHU | Varies (Baseline) | Baseline hyphal growth | nih.gov |

| 200 µM Dodecanol | BWP17AHU | 5.2 ± 0.1 | Strong inhibition of hyphal formation | nih.gov |

| 150 µM Farnesol | BWP17AHU | 25.9 ± 1.2 | Inhibition of hyphal formation | nih.gov |

| 200 µM Dodecanol | sfl1Δ mutant | No significant inhibition | Sfl1p is required for dodecanol response | nih.gov |

1-Dodecanol plays a role in the complex chemical communication network that exists within microbial communities. As a commensal organism, C. albicans is constantly exposed to signals from bacteria in its environment. nih.govresearchgate.net Dodecanol's activity may mimic that of other biologically relevant QS molecules, such as the Burkholderia cenocepacia diffusible signal factor (BDSF), which is also thought to act via Sfl1p. nih.govcornell.edu This suggests a role for dodecanol-like molecules in cross-kingdom communication, where signals from bacteria can influence fungal behavior.

Furthermore, 1-dodecanol has been identified as a predominant secondary metabolite produced by certain bacteria, such as Streptomyces viridodiastaticus. researchgate.net In this context, the compound exhibits antimicrobial activity against a range of pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. researchgate.net This indicates that in addition to being a signaling molecule, 1-dodecanol can also function as an effector molecule in microbial competition. Tracing studies with 1-Dodecanol-1-13C could help determine its mechanism of action and its fate when interacting with these target organisms.

In Vivo Tracing of Lipid Dynamics and Metabolism in Model Organisms

Stable isotope tracers are powerful tools for studying the dynamic nature of lipid metabolism in vivo. nih.govnih.gov While direct studies using 1-Dodecanol-1-13C are specific, the principles are well-established using other 13C-labeled fatty acids and alcohols. nih.govnih.gov By introducing 1-Dodecanol-1-13C into a model organism, researchers can track the movement and transformation of the labeled carbon atom through various metabolic pathways.

This methodology allows for the quantification of key metabolic rates, such as:

Rate of Appearance (Ra): The rate at which dodecanol enters the circulation.

Incorporation into Complex Lipids: Following the 13C label to see how 1-dodecanol is used as a building block for more complex lipids like triglycerides or phospholipids (B1166683). nih.gov

Oxidation Rates: Measuring the appearance of labeled 13CO2 in expired breath to determine the rate at which the fatty alcohol is oxidized for energy. nih.govnih.gov

This approach provides a dynamic view of lipid metabolism that cannot be obtained from "snapshot" measurements of metabolite concentrations. nih.gov It enables a deeper understanding of how lipid turnover is regulated in health and dysregulated in diseases like obesity and fatty liver disease. nih.gov Using 1-Dodecanol-1-13C specifically allows for the investigation of the metabolism of C12 fatty alcohols, which can have unique biological roles compared to more common fatty acids like palmitate.

Table 2: Principles of In Vivo Lipid Tracing with 1-Dodecanol-1-13C

This table outlines the application of stable isotope tracing principles to study lipid dynamics using 1-Dodecanol-1-13C.

| Metabolic Process | Tracer Application | Measurement | Information Gained |

| Fatty Alcohol Turnover | Constant intravenous infusion of 1-Dodecanol-1-13C | Mass spectrometry of blood plasma to determine tracer enrichment | Rate of appearance and clearance of dodecanol from circulation |

| Lipid Synthesis | Tracking the 13C label into complex lipid pools (e.g., VLDL-triglycerides) | Isotopic enrichment analysis of isolated lipid fractions | Rate of synthesis and secretion of dodecanol-containing lipids |

| Oxidation | Measurement of 13CO2 in expired breath | Isotope ratio mass spectrometry of breath samples | Whole-body or tissue-specific rate of dodecanol oxidation |

Applications in Investigating Endogenous Metabolite Fate

A significant application of 1-Dodecanol-1-13C is in elucidating the fate of metabolites within a biological system. biorxiv.orgbiorxiv.org When the labeled compound is introduced, it enters the endogenous metabolic network. By using high-resolution mass spectrometry and metabolomics techniques, researchers can identify downstream metabolites that contain the 13C label. biorxiv.orgnih.gov This provides direct evidence of metabolic pathways and can lead to the discovery of novel bioactive molecules.

This approach is central to methodologies like Drug-Initiated Activity Metabolomics (DIAM), where an exogenous compound is introduced to perturb a system, and the resulting changes in the metabolome are analyzed to identify endogenous metabolites responsible for the observed biological activity. nih.gov For example, if 1-dodecanol were found to induce a specific cellular response, 1-Dodecanol-1-13C could be used to trace its conversion to other molecules, one of which might be the ultimate effector of the response. nih.gov This allows researchers to bypass the use of an exogenous substance and instead identify a potentially safer and more potent endogenous metabolite. nih.gov

This tracing of isotopic labels has been used in diverse fields, from cancer metabolism to environmental science, to follow the transformation of carbon-containing molecules and understand their ultimate fate and function. biorxiv.orgcopernicus.orgcopernicus.org

Industrial and Biocatalytic Research Leveraging 1 Dodecanol 1 13c

Optimization of Bioproduction Processes for Long-Chain Alcohols and Derivatives

The microbial synthesis of long-chain fatty alcohols, such as 1-dodecanol (B7769020), presents a renewable alternative to petroleum-based production. nih.gov These alcohols are key precursors for detergents, surfactants, and personal care products. nih.govresearchgate.net The use of 1-Dodecanol-1-¹³C is instrumental in refining these bioproduction strategies.

Metabolic engineering aims to redesign microbial metabolism to enhance the production of desired chemicals. researchgate.net In the context of 1-dodecanol production in hosts like Escherichia coli and Saccharomyces cerevisiae, several strategies have been employed to increase yield and selectivity. nih.govacs.org These include the overexpression of key enzymes in the fatty alcohol synthesis pathway and the deletion of competing pathways. nih.govacs.org

Key metabolic engineering strategies often involve a multi-gene approach. For instance, high-level production of 1-dodecanol in E. coli has been achieved by overexpressing an acyl-ACP thioesterase, an acyl-CoA ligase (like FadD), and an acyl-CoA/aldehyde reductase. nih.gov Similarly, blocking the β-oxidation pathway, which degrades fatty acids, is a crucial step to prevent the consumption of intermediates or the final product. nih.gov

1-Dodecanol-1-¹³C can be used as an internal standard or tracer to precisely measure the efficiency of these engineered pathways. By introducing a known amount of labeled 1-dodecanol into the fermentation broth, researchers can accurately quantify the de novo synthesized unlabeled 1-dodecanol, distinguishing it from any product that might be degraded and re-assimilated. This helps in evaluating the true productivity of a strain and the effectiveness of pathway modifications, such as those developed through systematic Design–Build–Test–Learn (DBTL) cycles. acs.orgacs.orgosti.gov

| Organism | Engineering Strategy | Key Genes/Enzymes Involved | Reported Outcome | Potential Role of 1-Dodecanol-1-¹³C |

| Escherichia coli | Overexpression of fatty alcohol synthesis pathway. nih.gov | Acyl-ACP thioesterase (BTE), Acyl-CoA ligase (FadD), Acyl-CoA/aldehyde reductase (MAACR). nih.gov | Achieved >1.6 g/L fatty alcohol titer. nih.gov | Quantify product degradation rates and verify pathway efficiency. |

| Escherichia coli | Whole-cell biotransformation of dodecane (B42187). researchgate.netnih.gov | Monooxygenase (CYP153A), Alkane facilitator (AlkL). researchgate.netnih.gov | Produced 1.5 g/liter 1-dodecanol in 20 hours. researchgate.netnih.gov | Trace the conversion of dodecane and monitor potential overoxidation to dodecanoic acid. |

| Saccharomyces cerevisiae | Enhanced supply of free fatty acid precursors. acs.org | Deletion of acyl-CoA synthetases (FAA1, FAA4); expression of carboxylic acid reductase (car). acs.org | Increased total fatty alcohol concentration to 24.3 mg/L. acs.org | Analyze the flux from the free fatty acid pool to the final alcohol product. |

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique used to quantify the rates (fluxes) of all intracellular reactions in the central metabolism of a microorganism. nih.govcortecnet.com This is typically achieved by feeding the cells a ¹³C-labeled substrate, like [¹³C]-glucose, and measuring the ¹³C labeling patterns in key metabolites, such as proteinogenic amino acids. nih.govnih.gov

While ¹³C-MFA traditionally traces carbon from the primary substrate forward, 1-Dodecanol-1-¹³C can be used in specialized experiments to probe specific downstream pathways. For example, it can be used to trace the catabolism (breakdown) of 1-dodecanol if the engineered strain exhibits such activity. By monitoring the appearance of the ¹³C label in intermediates of the β-oxidation pathway or the TCA cycle, researchers can quantify the rate of product loss. nih.gov This information is critical for identifying and mitigating metabolic bottlenecks where the desired product is being consumed, thereby guiding further engineering efforts to improve the net yield. nih.govbiosynsis.com This approach provides precise data to refine metabolic models and pinpoint targets for gene knockout or regulation to maximize product accumulation during industrial-scale fermentation. nih.gov

Catalyst Development and Reaction Engineering for 1-Dodecanol Conversion

1-dodecanol is a platform chemical that can be converted into other valuable products, such as ethers (for lubricants) and longer-chain alcohols (for fuels), through catalytic processes. escholarship.org Isotopic labeling with 1-Dodecanol-1-¹³C is a key tool for studying the mechanisms of these reactions and developing more efficient catalysts.

Both heterogeneous and homogeneous catalysts are employed for the conversion of alcohols.

Heterogeneous Catalysis: Solid acid catalysts like tungstated zirconia, zeolites, hydrotalcites, and titania (TiO₂) are used for reactions such as dehydration and etherification of 1-dodecanol. escholarship.orgresearchgate.netnih.gov For example, tungstated zirconia has been identified as a selective catalyst for the liquid-phase etherification of 1-dodecanol. escholarship.org Other studies have explored the alkylation of phenols with 1-dodecanol over TiO₂ catalysts. nih.gov These solid catalysts are favored for their stability and ease of separation from the reaction products. escholarship.org

Homogeneous Catalysis: Soluble metal complexes, often based on noble metals like ruthenium, rhodium, and iridium, are highly effective for alcohol upgrading reactions, such as the Guerbet reaction, which converts lower alcohols into higher alcohols. rsc.orgacs.orgscispace.com These catalysts can operate under milder conditions and often exhibit high selectivity. researchgate.net For example, ruthenium PNP pincer complexes have been used to selectively convert ethanol (B145695) to either primary or secondary alcohols. acs.org The principles and catalysts from these systems are applicable to the conversion of longer-chain alcohols like 1-dodecanol.

| Catalyst Type | Example Catalyst System | Reaction | Key Finding | Relevance to 1-Dodecanol |

| Heterogeneous | Tungstated Zirconia (WOx/ZrO₂). escholarship.org | Etherification | High selectivity (94%) for didodecyl ether formation. escholarship.org | Direct conversion to lubricants. |

| Heterogeneous | Anatase TiO₂. nih.gov | Alkylation of Phenol | High selectivity (78.2%) for the superlinear alkylation product. nih.gov | Synthesis of specialty chemicals. |

| Homogeneous | Ruthenium PNP Pincer Complexes. acs.orgresearchgate.net | Alcohol Upgrading (Guerbet) | Selectivity can be tuned towards primary or secondary alcohols by modifying the ligand. acs.orgresearchgate.net | Potential for converting 1-dodecanol to higher, branched alcohols. |

| Homogeneous | Hydrotalcite-type catalysts. researchgate.net | Oxyethylation | Produces dodecylethoxylates with a narrow distribution of oxyethylene units. researchgate.net | Synthesis of non-ionic surfactants. |

The primary utility of 1-Dodecanol-1-¹³C in catalysis research is to elucidate reaction mechanisms. By tracking the position of the ¹³C label in the products and intermediates, researchers can distinguish between competing reaction pathways.

For instance, in the etherification of 1-dodecanol over an acid catalyst, two main pathways can exist: a bimolecular reaction between two alcohol molecules or a pathway involving dehydration to an alkene followed by hydration. By using 1-Dodecanol-1-¹³C, scientists can determine the fate of the C1 carbon. If the resulting ether contains the ¹³C label, it supports a direct bimolecular mechanism. This approach, combined with kinetic isotope effect measurements, provides strong evidence for proposed rate-limiting steps. escholarship.org Similarly, in situ spectroscopic techniques, such as operando infrared spectroscopy, can be enhanced by using isotopic labels. chemrxiv.org The shift in vibrational frequency of the ¹³C-O bond compared to the ¹²C-O bond allows for unambiguous identification of surface-adsorbed species and reaction intermediates, helping to map the entire catalytic cycle on the active sites of the catalyst.

Advanced Separation Processes Research (e.g., Supercritical Extraction)

The purification of 1-dodecanol from reaction mixtures or residual starting materials (like n-alkanes) is a critical step in its industrial production. researchgate.net Traditional methods like distillation can be ineffective when boiling points are similar. researchgate.net Supercritical fluid extraction (SFE) has emerged as a viable alternative. researchgate.netresearchgate.net

SFE utilizes a substance above its critical temperature and pressure (a supercritical fluid), such as carbon dioxide (CO₂) or ethane (B1197151), as a solvent. researchgate.netgnest.org This state provides a combination of liquid-like solvating power and gas-like transport properties, allowing for selective extraction. gnest.org Research has shown that both supercritical CO₂ and ethane can effectively separate 1-dodecanol from n-tetradecane, a challenging separation due to their similar properties. researchgate.netresearchgate.net Ethane was found to have a higher selectivity in some cases. researchgate.net

| Separation System | Supercritical Solvent | Compounds Separated | Key Finding | Role of 1-Dodecanol-1-¹³C |

| Supercritical Fluid Extraction. researchgate.netresearchgate.net | Carbon Dioxide (CO₂) | 1-Dodecanol / n-Tetradecane | Separation is feasible; use of reflux is necessary for good separation. researchgate.net | Accurately determine partition coefficients and separation efficiency. |

| Supercritical Fluid Extraction. researchgate.netresearchgate.net | Ethane | 1-Dodecanol / n-Tetradecane | Technically superior separation with higher selectivity compared to CO₂. researchgate.net | Validate thermodynamic models of the SFE process. |

Environmental Fate and Isotopic Signatures of 1 Dodecanol 1 13c

Tracing Aerobic and Anaerobic Degradation in Environmental Matrices

The introduction of 1-Dodecanol-1-13C into controlled environmental matrices, such as soil, water, and sediment, allows for the precise tracking of its breakdown under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. The ¹³C label acts as a signal, enabling researchers to distinguish the compound and its metabolic byproducts from the background organic matter.

Aerobic Degradation: Under aerobic conditions, 1-dodecanol (B7769020) is known to be readily biodegradable. europa.eu Studies using activated sludge, a key component in wastewater treatment, show significant degradation of the compound. oecd.org The primary aerobic degradation pathway involves the microbial oxidation of the alcohol group. researchgate.net Organisms such as Pseudomonas aeruginosa utilize a Lao system (long-chain alcohol oxidation) to first convert 1-dodecanol to its corresponding aldehyde, 1-dodecanal. researchgate.net This is followed by further oxidation to dodecanoic acid (lauric acid), which then enters the beta-oxidation cycle to be fully metabolized into carbon dioxide, water, and biomass. researchgate.net The use of 1-Dodecanol-1-13C allows for the unambiguous identification of these ¹³C-labeled metabolites, confirming the degradation pathway and quantifying the rate of transformation in complex environmental samples.

Anaerobic Degradation: Information on the anaerobic degradation of 1-dodecanol is more limited, but evidence suggests that it is also subject to substantial breakdown. oecd.org In anaerobic environments, such as buried sediments or certain wastewater treatment stages, the degradation of fatty alcohols still proceeds. The initial step in the anaerobic breakdown of related compounds, like sodium dodecyl sulfate (B86663) (SDS), involves the formation of 1-dodecanol, which is then degraded to 1-dodecanal and subsequently to lauric acid by various microbial species. researchgate.net Studies on linear alcohol ethoxylates under anaerobic conditions show that the molecule is attacked via the cleavage of its ethoxy units, eventually leading to the lipophilic alcohol moiety for further degradation. acs.org 1-Dodecanol-1-13C is an invaluable tool in these studies to follow the metabolic fate of the dodecyl chain as it is processed by anaerobic microbial consortia.

The following table summarizes findings on the biodegradability of 1-dodecanol from various studies, which underpins the expected behavior of its ¹³C-labeled analog.

| Test Type | Test Substance | Conditions | Result | Source |

|---|---|---|---|---|

| Ready Biodegradability (OECD 301B) | Linear Alcohols (C6-C22) | Aerobic | 69.0% degradation in 28 days for C12 alcohol (1-dodecanol), meeting the ten-day window. europa.eu | Federle (2009) europa.eu |

| Ready Biodegradability (Closed Bottle Test) | 1-Dodecanol | Aerobic, 2 mg/L | Attained >60% degradation within the 14-day window. europa.eu | Richterich (1993) europa.eu |

| Anaerobic Biodegradability | Multiconstituent Saturated/Unsaturated Alcohol (C16-18) | Anaerobic | 88.6% biodegradation over 84 days (read-across data). europa.eu | ECHA Dossier europa.eu |

| Anaerobic Degradation | Sodium Dodecyl Sulfate (SDS) | Denitrifying bacteria | SDS degrades to 1-dodecanol, then to 1-dodecanal and lauric acid. researchgate.net | ResearchGate Request researchgate.net |

Isotopic Fingerprinting for Source Identification and Environmental Cycling Studies

Stable isotope analysis is a powerful technique for source apportionment of chemicals in the environment. thermofisher.com The isotopic signature (the ratio of heavy to light isotopes, such as ¹³C/¹²C) of a compound can vary depending on its origin and the synthetic or biological processes it has undergone. researchgate.netcleaninginstitute.org While 1-Dodecanol-1-13C is an intentionally labeled tracer, the principles of isotopic fingerprinting are used to differentiate natural and anthropogenic sources of unlabeled 1-dodecanol in the environment.

Fatty alcohols like 1-dodecanol enter the environment from multiple sources:

Petroleum-based surfactants: Used in detergents and personal care products. researchgate.net

Natural, plant-derived surfactants: Also used in consumer products, derived from sources like palm kernel or coconut oil. researchgate.netatamanchemicals.com

In situ production: Generated by algae and bacteria within aquatic systems. europa.eueuropa.eu

Terrestrial runoff: Originating from plant waxes and soils. europa.eu

Research has shown that the stable carbon (δ¹³C) and hydrogen (δ²H) isotope ratios of fatty alcohols can distinguish these sources. researchgate.netcleaninginstitute.org For example, petroleum-based compounds have distinctly different δ²H values from those derived from natural oils. researchgate.net By analyzing the isotopic composition of 1-dodecanol in river water or wastewater treatment plant (WWTP) effluent, scientists can quantify the contribution from different origins. europa.euresearchgate.net Studies have used this approach to estimate that the majority of fatty alcohols in some river catchments are of terrestrial origin (84%), with smaller contributions from in-situ production (15%) and WWTP effluents (≤1%). europa.eueuropa.eu The use of 1-Dodecanol-1-13C in controlled release experiments helps to validate these source-tracking models by providing a known isotopic input into the system.

The table below illustrates typical isotopic signatures used for fingerprinting sources of fatty alcohols.

| Source Material | Typical δ¹³C Value (‰) | Typical δ²H Value (‰) | Distinguishing Features | Source |

|---|---|---|---|---|

| Oil-Based Detergents | -25 to -30 | ~ -50 | Significantly less negative δ²H values. researchgate.net | ResearchGate researchgate.net |

| Natural/Vegetable-Derived Detergents | -25 to -30 | ~ -230 | Very negative δ²H values, similar to fecal matter. researchgate.net | ResearchGate researchgate.net |

| Agricultural Soils / Terrestrial Plants | Most Negative | Not specified | Clearly distinguishable from algal-produced alcohols based on δ¹³C. cleaninginstitute.org | American Cleaning Institute cleaninginstitute.org |

| Algal-Produced Fatty Alcohols (in-situ) | Less Negative | Not specified | Typically shorter chain lengths (C14-C16) with less negative δ¹³C values. cleaninginstitute.org | American Cleaning Institute cleaninginstitute.org |

Modeling Environmental Transport and Transformation of Labeled Analogs

Predictive models are essential for assessing the environmental fate and potential exposure of chemicals. Labeled analogs like 1-Dodecanol-1-13C are critical for the development, calibration, and validation of these models. By introducing a known quantity of the labeled compound, researchers can accurately measure its movement and transformation rates between different environmental compartments (air, water, soil, and sediment).

Environmental fate models, such as the Mackay fugacity model, predict the partitioning of a chemical based on its physical-chemical properties. oecd.org For 1-dodecanol, initial modeling predicts partitioning primarily to air (67.4%) and soil/sediment (31.1%). oecd.org However, longer-term models suggest that its tendency to bind to sediments will limit loss through volatilization. oecd.org Another model (Neely 100-day) predicts a different partitioning pattern, with the majority distributing to the ground (49.6%) and hydrosoil (46.3%). oecd.org

Experiments using 1-Dodecanol-1-13C can test these predictions directly. Researchers can add the tracer to a microcosm or field plot and subsequently measure its concentration in each environmental compartment over time. This empirical data is used to refine model parameters, such as degradation rates and partition coefficients, leading to more accurate predictions of the environmental behavior of 1-dodecanol and similar fatty alcohols. The label ensures that the measurements reflect the fate of the specific compound of interest, avoiding confusion with naturally occurring or pre-existing substances. This validation process is crucial for robust environmental risk assessment.

Challenges and Future Directions in 1 Dodecanol 1 13c Research

Methodological Advancements in 13C-MFA and High-Throughput Isotopic Detection

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the flow of carbon through metabolic networks. nih.gov However, its application to long-chain fatty alcohols like 1-dodecanol (B7769020) presents specific challenges. The complexity of lipid metabolism, with its numerous interconnected reactions and subcellular compartmentalization, requires sophisticated analytical approaches.

A significant challenge lies in achieving isotopic steady state, a critical assumption for classical 13C-MFA calculations. d-nb.info For long-chain lipids, this can be time-consuming. Dynamic 13C-MFA (d13C-MFA) offers a solution by analyzing flux transients, providing a more detailed picture of metabolic shifts over time. rsc.org Furthermore, the natural abundance of 13C in long-chain molecules complicates the analysis of labeling patterns, as each additional carbon atom increases the complexity of the mass spectra. mdpi.commdpi.com

Future advancements will likely focus on enhancing the sensitivity and resolution of detection methods. High-resolution mass spectrometry (HRMS) is crucial for differentiating between various isotopologues and enabling multi-tracer studies. mdpi.comjove.com Techniques like two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) offer improved separation of co-eluting metabolites, which is a common issue in complex lipid extracts. rsc.org Additionally, while mass spectrometry is the predominant technique, NMR spectroscopy is an emerging tool in lipidomics, offering unique positional isotope enrichment information. mdpi.comrsc.org The development of high-throughput methods, such as those combining 1H NMR with resonance deconvolution, promises to accelerate the quantitative analysis of 13C-enriched metabolites. nih.gov

Expansion of Biological Model Systems for Comprehensive Tracing Studies

The choice of biological model is critical for the relevance and applicability of tracing studies. While much of the foundational work in metabolic engineering has been conducted in model organisms like Escherichia coli and Saccharomyces cerevisiae, there is a growing need to expand studies to a wider range of systems. nih.govfrontiersin.org This includes non-conventional yeasts, microalgae, and various mammalian cell lines, each offering unique metabolic capabilities and applications. d-nb.inforsc.org

For instance, microalgae are of significant interest for biofuel and lipid production, and tracing studies using 13C-labeled substrates are essential for understanding and optimizing their complex lipid biochemistry. mdpi.com In the context of human health, studying the metabolism of 13C-labeled fatty acids in human placental explants provides crucial insights into nutrient transfer and processing during pregnancy. oup.com The use of 1-Dodecanol-1-13C in these diverse systems can help elucidate the specifics of long-chain fatty alcohol metabolism, including uptake, elongation, and incorporation into various lipid classes. jove.combitesizebio.com

Future research will likely involve the development of more sophisticated in vitro and in vivo models that better mimic physiological conditions. This includes co-culture systems to study microbial interactions and organ-on-a-chip technologies for more accurate modeling of human tissues. The application of 1-Dodecanol-1-13C in these advanced models will provide a more nuanced understanding of its metabolic fate in complex biological environments.

Development of Integrated Computational Tools for Complex Isotope Data Analysis

The large and complex datasets generated from isotopic labeling experiments necessitate the development of advanced computational tools for analysis and interpretation. researchgate.net Processing raw data from techniques like LC-MS is a significant challenge due to the high number of features, many of which are artifacts. biorxiv.org Several open-source tools have been developed to pre-process this data, but there is a continuous need for more specialized and robust software. researchgate.netbiorxiv.org

For isotope tracing studies specifically, a number of software packages have been created to detect and quantify isotopologues. researchgate.netoup.com Tools like geoRge and X13CMS are designed to analyze untargeted LC/MS data from stable isotope-labeling experiments by comparing labeled and unlabeled samples. acs.org However, the increasing use of multiple isotope tracers requires the development of new computational solutions capable of handling this added complexity. oup.com

The future of computational analysis in this field lies in the integration of data from multiple 'omics' platforms (genomics, proteomics, metabolomics) with metabolic models. nih.gov This systems-level approach will allow for a more holistic understanding of how genetic modifications or environmental perturbations affect metabolic fluxes. The development of machine learning algorithms to analyze large datasets from Design-Build-Test-Learn (DBTL) cycles is also a promising avenue for accelerating the optimization of microbial strains for specific bioproduction goals. nih.govacs.org

| Tool/Package | Function | Reference |

| XCMS | Peak picking, retention time alignment, feature detection in LC/MS data. | biorxiv.orgresearchgate.net |

| geoRge | Detects stable isotope labeling in untargeted LC/MS data. | researchgate.netacs.org |

| mzMatch-ISO | Annotation and relative quantification of isotope-labelled mass spectrometry data. | researchgate.netoup.com |

| LipidFinder 2.0 | Informatics pipeline for lipidomics discovery, including artifact filtering and isotope deletion. | biorxiv.org |

| Miso | R package for analyzing data from multiple isotope labeling experiments. | oup.com |

| Metran | Software for comprehensive analysis of parallel labeling experiments for high-resolution 13C-MFA. | d-nb.info |

Synergistic Applications with Systems Biology and Synthetic Biology

The integration of 1-Dodecanol-1-13C tracing with systems and synthetic biology represents a powerful paradigm for both fundamental research and applied biotechnology. nih.govnih.gov Systems biology aims to understand the complex interactions within biological systems, and 13C-MFA provides quantitative data on metabolic fluxes that are essential for building and validating genome-scale metabolic models (GEMs). igi-global.com These models can then be used to predict the effects of genetic modifications and guide metabolic engineering strategies. frontiersin.org

Synthetic biology, in turn, provides the tools to engineer biological systems with new or enhanced functionalities. nih.gov By using 1-Dodecanol-1-13C as a tracer, researchers can assess the performance of engineered pathways in real-time, identify metabolic bottlenecks, and uncover unintended metabolic rewiring. nih.gov For example, tracing experiments have been used to validate hypothesized futile cycles in engineered yeast strains designed for fatty alcohol overproduction. osti.gov

The Design-Build-Test-Learn (DBTL) cycle is a key framework in synthetic biology that systematically guides the engineering process. nih.govacs.org Isotope tracing with compounds like 1-Dodecanol-1-13C is a critical component of the "Test" phase, providing the data needed to "Learn" and inform the next round of "Design." Future applications will see a tighter integration of these disciplines, with automated platforms that combine robotic strain construction, high-throughput screening with isotopic tracers, and machine learning-based analysis to accelerate the development of microbial cell factories for a wide range of products. acs.org

Emerging Roles in Novel Material Synthesis and Biofuel Development

The unique properties of 1-dodecanol make it a valuable precursor for a variety of industrial products, and the use of its 13C-labeled counterpart is instrumental in optimizing its production and exploring new applications. In the realm of biofuels, long-chain alcohols like 1-dodecanol are considered next-generation biofuels due to their high energy density and compatibility with existing infrastructure. researchgate.net Metabolic engineering efforts in microorganisms like E. coli have focused on producing 1-dodecanol and other fatty alcohols from renewable feedstocks like glucose. nih.gov 1-Dodecanol-1-13C can be used to trace the carbon flow from the substrate to the final product, helping to identify and overcome rate-limiting steps in the engineered pathways. researchgate.net

Beyond biofuels, 1-dodecanol is a key intermediate in the production of detergents, surfactants, and cosmetics. nih.govoecd.org There is also emerging interest in its use for the synthesis of novel materials. For example, long-chain alcohols can influence the microstructure of surfactant micelles, an area of research relevant to drug delivery and material science. researchgate.net Furthermore, the enzymatic synthesis of wax esters, which have applications in cosmetics and lubricants, utilizes fatty alcohols like 1-dodecanol as precursors. nih.gov Structure-guided engineering of the enzymes involved, informed by activity assays that could potentially use labeled substrates, can lead to biocatalysts with tailored specificities for producing wax esters of desired lengths. nih.gov

Future research will likely explore the use of 1-Dodecanol-1-13C in developing more efficient biocatalytic processes for these applications. This includes the engineering of whole-cell biotransformation systems and the development of novel enzymatic cascades. rsc.orgnih.gov The ability to precisely track the fate of the carbon backbone of 1-dodecanol will be invaluable in these endeavors.

Q & A

Q. How can researchers verify the isotopic purity of 1-Dodecanol-1-13C in synthesis protocols?

Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy (specifically -NMR) to confirm the position and enrichment of the label. Mass spectrometry (MS) with high-resolution capabilities (e.g., HRMS or LC-MS) can quantify isotopic abundance. Cross-reference spectral data with standards from authoritative databases like the NIST Chemistry WebBook . For reproducible results, ensure synthesis protocols include purification steps (e.g., column chromatography) to remove unlabeled byproducts .

Q. What analytical methods are recommended for characterizing physicochemical properties of 1-Dodecanol-1-13C?

- Melting/Boiling Points : Differential scanning calorimetry (DSC) or traditional capillary methods.

- Solubility : Use gravimetric analysis in solvents relevant to experimental conditions (e.g., hexane, ethanol).

- Stability : Monitor degradation under varying temperatures and pH via gas chromatography (GC) or HPLC. Refer to NIST data for baseline comparisons and validate results against literature . Document deviations (e.g., isotopic effects on melting points) in metadata .

Q. How should researchers handle safety concerns specific to 1-Dodecanol-1-13C in laboratory settings?

While the compound is not highly toxic, follow general alcohol safety protocols:

- Use PPE (gloves, goggles) to avoid skin/eye irritation .

- Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Dispose of waste via institutional guidelines for labeled compounds .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution effects in metabolic tracing studies using 1-Dodecanol-1-13C?

Isotopic dilution can skew flux analysis. Design controls with:

Q. How can contradictions in isotopic distribution data from 1-Dodecanol-1-13C experiments be resolved?

Contradictions often arise from:

- Analytical variability : Standardize instrument calibration (e.g., daily MS tuning).

- Biological heterogeneity : Replicate experiments across biological triplicates.

- Data interpretation : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to distinguish technical vs. biological variance. Cross-validate findings with orthogonal methods (e.g., comparing MS and NMR results) .

Q. What methodologies optimize the use of 1-Dodecanol-1-13C in studying lipid bilayer dynamics?

- Isotopic tracing in membranes : Incorporate 1-Dodecanol-1-13C into model membranes (e.g., liposomes) and monitor mobility via solid-state NMR.

- Quenching experiments : Halt metabolic activity at timed intervals to capture transient labeling states.

- Synchrotron-based techniques : Use small-angle X-ray scattering (SAXS) to correlate isotopic labeling with structural changes .

Methodological Design & Validation

Q. How should researchers design a robust protocol for synthesizing 1-Dodecanol-1-13C with high enantiomeric purity?

- Step 1 : Select a -enriched precursor (e.g., -sodium acetate) to ensure positional specificity.

- Step 2 : Optimize reaction conditions (catalyst, temperature) using design-of-experiment (DoE) frameworks.

- Step 3 : Validate enantiopurity via chiral GC or HPLC with polarimetric detection .

- Step 4 : Document synthetic yields and isotopic enrichment ratios for reproducibility .

Q. What steps ensure reproducibility in kinetic studies using 1-Dodecanol-1-13C as a tracer?

- Calibration curves : Generate isotope-specific standards for quantification.

- Blind analysis : Mask sample identities during data collection to reduce bias.

- Open data practices : Share raw spectra, code for data processing, and experimental metadata in repositories like Zenodo .

Data Integration & Reporting

Q. How can researchers integrate 1-Dodecanol-1-13C data into multi-omics workflows?

Q. What are best practices for reporting isotopic labeling efficiency in publications?

- Transparency : Disclose synthesis yields, isotopic purity, and analytical detection limits.

- Visualization : Use heatmaps or Sankey diagrams to show label distribution across metabolites.

- Ethical compliance : Cite all software/databases used and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.